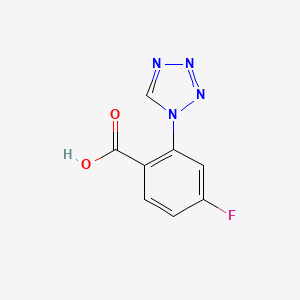

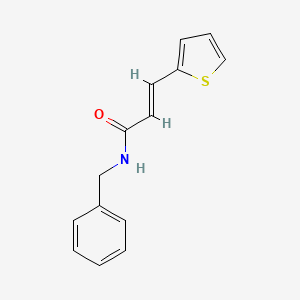

![molecular formula C18H23N3O3S2 B2373667 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034570-95-9](/img/structure/B2373667.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

a. Anti-Inflammatory Activity: Thiophene derivatives have demonstrated anti-inflammatory effects. Researchers have explored their potential as anti-inflammatory agents, which could be useful in managing inflammatory diseases.

b. Anti-Psychotic Properties: Certain thiophene derivatives exhibit anti-psychotic activity. Investigating their mechanisms of action and optimizing their pharmacological profiles could lead to novel antipsychotic drugs.

c. Anti-Arrhythmic Effects: Thiophene-containing compounds have been studied for their anti-arrhythmic properties. These molecules may help regulate abnormal heart rhythms.

d. Anti-Anxiety Activity: Some thiophene derivatives show anxiolytic effects. Understanding their interactions with neurotransmitter systems could pave the way for new anxiolytic drugs.

e. Antifungal Properties: Thiophene-based compounds have been investigated as potential antifungal agents. Their efficacy against fungal infections is an area of active research.

f. Antioxidant Activity: Researchers have explored the antioxidant properties of thiophene derivatives. These compounds may play a role in protecting cells from oxidative stress.

g. Estrogen Receptor Modulation: Certain thiophene moieties interact with estrogen receptors. Studying their binding affinity and selectivity could lead to novel estrogen-related therapies.

h. Anti-Cancer Potential: Thiophene derivatives have shown promise as anti-cancer agents. Investigating their effects on cancer cell lines and understanding their mechanisms of action is crucial.

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives find applications in material science:

a. Corrosion Inhibition: Thiophene-mediated molecules serve as effective corrosion inhibitors. They protect metals from corrosion, making them valuable in industrial settings .

b. Organic Semiconductors: Thiophene derivatives play a prominent role in organic semiconductors. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-11(2)21-13(4)18(12(3)20-21)26(23,24)19-9-16(22)15-10-25-17-8-6-5-7-14(15)17/h5-8,10-11,16,19,22H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZCLXKUOMHLBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

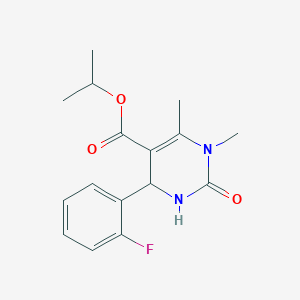

![N-{(E)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B2373587.png)

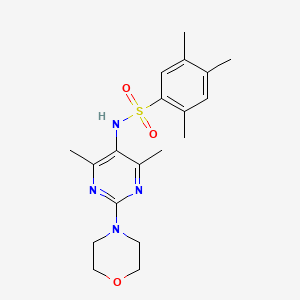

![2-Phenoxy-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2373589.png)

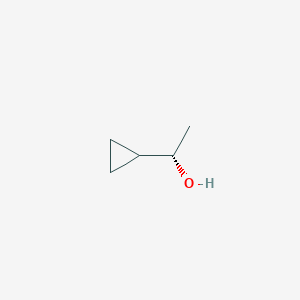

![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2373592.png)

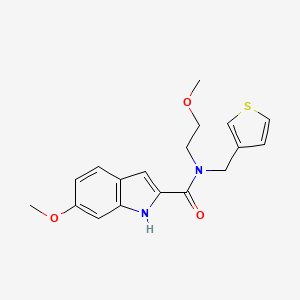

![N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373593.png)

![2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2373599.png)

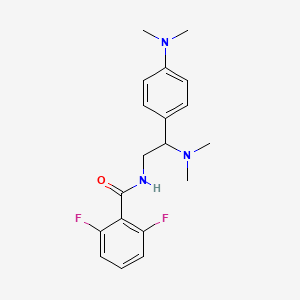

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2373602.png)

![benzyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2373605.png)